

An In-depth Technical Guide to Oregon Green™ 488 Carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: OG 488, acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Oregon Green™ 488 (OG 488) carboxylic acid, a versatile fluorophore with significant applications in biological research. We will delve into its discovery and development, detailing its chemical properties, and provide established protocols for its use in key experimental techniques.

Discovery and Development

Oregon Green™ 488, a fluorinated analog of fluorescein, was developed to address some of the key limitations of its predecessor. Fluorescein, while widely used, exhibits pH-dependent fluorescence and is prone to photobleaching. The synthesis of Oregon Green™ dyes, including OG 488, was first reported by Sun, Gee, Klaubert, and Haugland in their 1997 paper, "Synthesis of Fluorinated Fluoresceins," published in The Journal of Organic Chemistry.[1]

The key innovation in the development of OG 488 was the introduction of fluorine atoms into the fluorescein structure. This modification resulted in a lower pKa (~4.7) compared to fluorescein (~6.4), rendering the fluorescence of OG 488 essentially insensitive to pH changes within the physiological range.[2] Furthermore, the fluorination conferred greater photostability, allowing for longer exposure times and more robust imaging experiments.[2][3] These enhanced properties have established OG 488 as a superior alternative to fluorescein for many applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.

Physicochemical Properties

The superior performance of OG 488 as a fluorescent probe is rooted in its distinct physicochemical properties. These properties are summarized in the table below for easy comparison.

Property	Value	Reference(s)
Excitation Maximum	~496 nm	[4]
Emission Maximum	~524 nm	[4]
Molar Extinction Coefficient	~84,200 cm ⁻¹ M ⁻¹	[5]
Fluorescence Quantum Yield	~0.91	[3]
pKa	~4.7	[2][6]
Molecular Weight (Carboxylic Acid)	~412.30 g/mol	

Experimental Protocols

OG 488 carboxylic acid and its derivatives, particularly the succinimidyl ester, are widely used for covalent labeling of biomolecules. Below are detailed protocols for common applications.

Protein Labeling with Oregon Green™ 488 Succinimidyl Ester

This protocol is optimized for labeling 1 mg of an IgG antibody but can be adapted for other proteins.[4]

Materials:

- Oregon Green™ 488 succinimidyl ester (OG 488, SE)
- Protein to be labeled (in an amine-free buffer like PBS)
- 1 M Sodium bicarbonate, pH 8.3

- Purification column (e.g., Sephadex G-25)
- Elution buffer (e.g., PBS)

Procedure:

- Protein Preparation: Ensure the protein solution is at a concentration of approximately 2 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), it must be exchanged with PBS through dialysis or buffer exchange chromatography.
- Reaction Setup:
 - To 0.5 mL of the 2 mg/mL protein solution, add 50 μ L of 1 M sodium bicarbonate to raise the pH of the reaction mixture.
 - Allow a vial of OG 488, SE to warm to room temperature.
 - Transfer the protein solution to the vial of reactive dye.
- Incubation: Gently mix the solution and incubate for 1 hour at room temperature, protected from light.
- Purification:
 - Prepare a purification column according to the manufacturer's instructions.
 - Apply the reaction mixture to the top of the column.
 - Elute the labeled protein with elution buffer. The first colored band to elute is the OG 488-labeled protein.
 - Collect the fractions containing the labeled protein.
- Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

Fluorescence Microscopy with OG 488-Conjugated Probes

This protocol provides a general guideline for staining fixed cells with an OG 488-conjugated antibody.

Materials:

- Cells grown on coverslips
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% BSA in PBS)
- OG 488-conjugated primary or secondary antibody
- Mounting medium
- Fluorescence microscope with appropriate filters for FITC/GFP

Procedure:

- Cell Fixation:
 - Wash the cells with PBS.
 - Fix the cells with fixation buffer for 10-15 minutes at room temperature.
 - Wash the cells three times with PBS.
- Permeabilization (for intracellular targets):
 - Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
 - Wash the cells three times with PBS.
- Blocking:

- Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
- Antibody Staining:
 - Dilute the OG 488-conjugated antibody in blocking buffer to the recommended concentration.
 - Incubate the cells with the diluted antibody for 1 hour at room temperature or overnight at 4°C, protected from light.
- Washing: Wash the cells three times with PBS to remove unbound antibodies.
- Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Imaging: Visualize the stained cells using a fluorescence microscope with a filter set appropriate for OG 488 (excitation ~490 nm, emission ~525 nm).

Flow Cytometry with OG 488-Labeled Cells

This protocol describes the staining of cells for flow cytometric analysis using an OG 488-conjugated antibody.

Materials:

- Cell suspension
- FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
- OG 488-conjugated antibody
- Flow cytometer with a 488 nm laser

Procedure:

- Cell Preparation:
 - Harvest cells and prepare a single-cell suspension in FACS buffer.

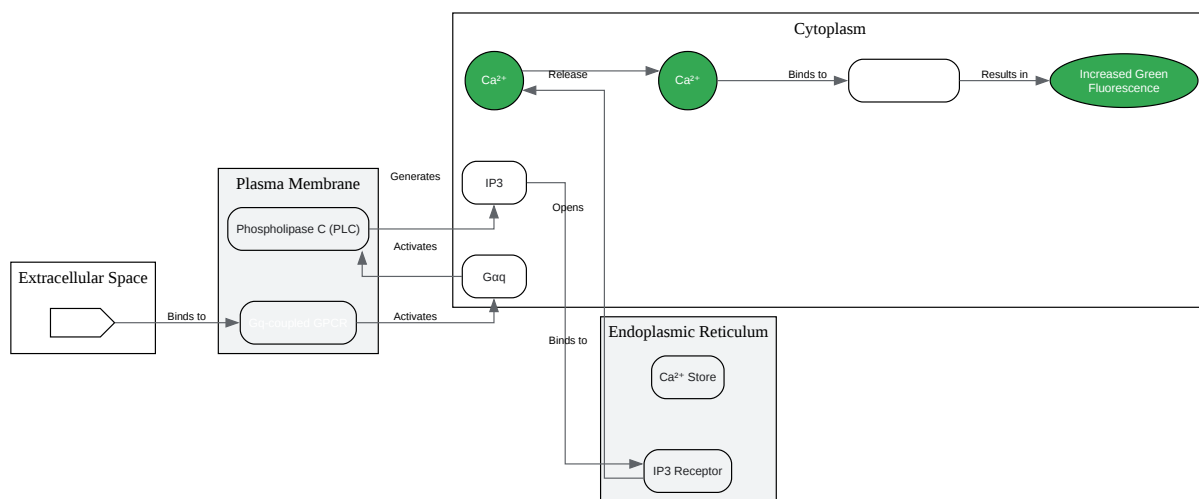
- Adjust the cell concentration to 1×10^6 cells/mL.
- Blocking (optional): To block Fc receptors and reduce non-specific binding, incubate cells with an Fc block reagent for 10-15 minutes on ice.
- Antibody Staining:
 - Add the appropriate amount of OG 488-conjugated antibody to the cell suspension.
 - Incubate for 30 minutes on ice, protected from light.
- Washing:
 - Wash the cells twice with FACS buffer by centrifugation and resuspension to remove unbound antibody.
- Analysis:
 - Resuspend the cells in an appropriate volume of FACS buffer.
 - Analyze the cells on a flow cytometer using the 488 nm laser for excitation and a detector appropriate for the emission of OG 488 (typically around 530/30 nm).

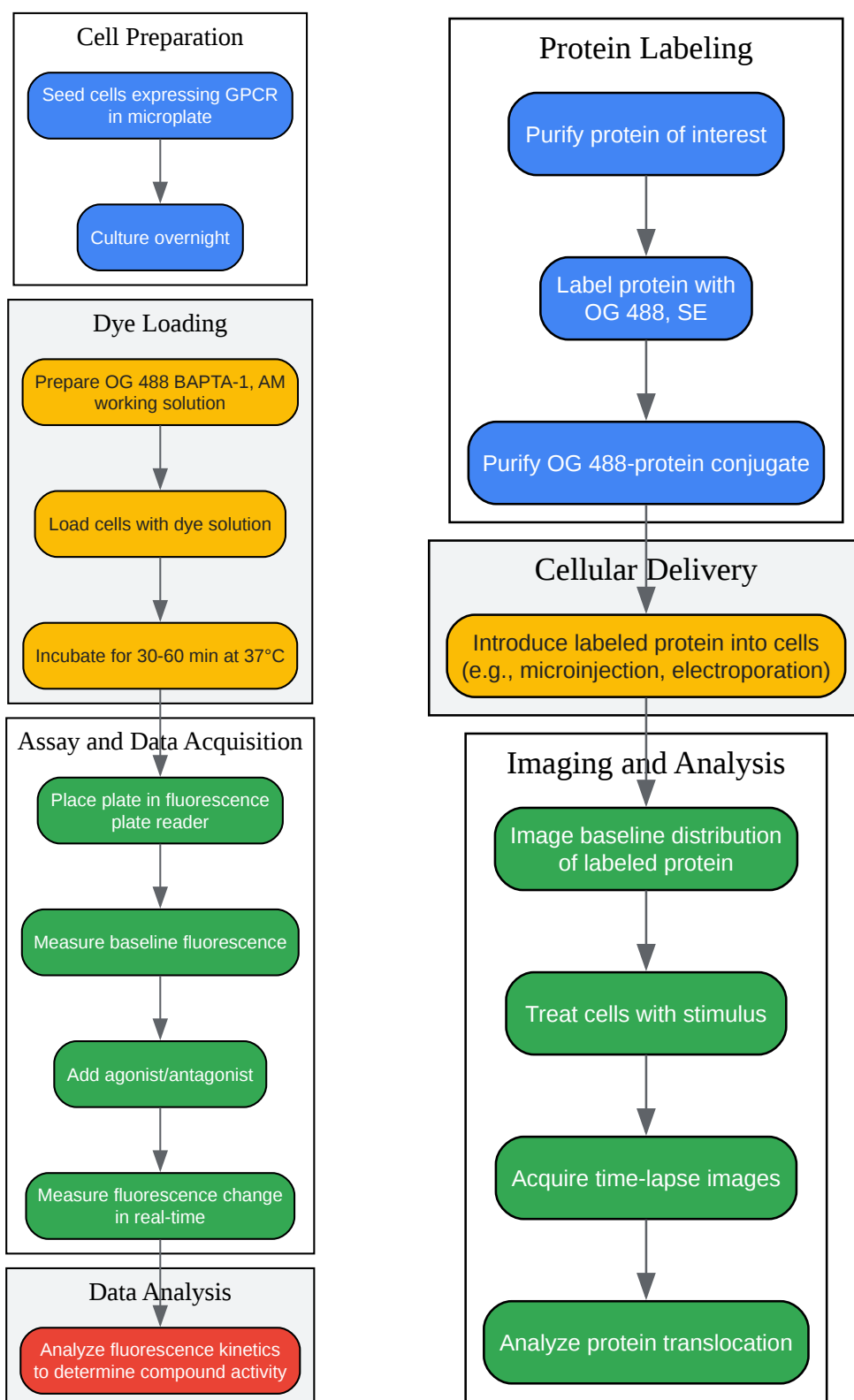
Signaling Pathways and Experimental Workflows

The unique properties of OG 488 make it an invaluable tool for visualizing and quantifying dynamic cellular processes. Below are diagrams illustrating its application in a common signaling pathway and an experimental workflow.

GPCR-Mediated Calcium Signaling

Oregon Green™ 488 BAPTA-1, AM is a cell-permeant derivative of OG 488 that is widely used to measure intracellular calcium concentrations. Upon activation, Gq-coupled G protein-coupled receptors (GPCRs) initiate a signaling cascade that results in the release of calcium from intracellular stores. This process can be monitored in real-time using OG 488 BAPTA-1.





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- To cite this document: BenchChem. [An In-depth Technical Guide to Oregon Green™ 488 Carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15142037#og-488-acid-discovery-and-development>]

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